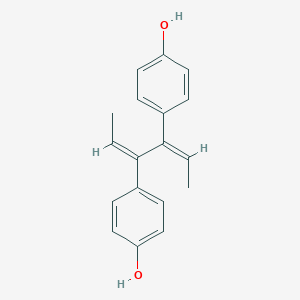

Isodienestrol

描述

属性

IUPAC Name |

4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3-,18-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFQCUYFHCNBW-XBMAZEBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C(=C/C)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859130 | |

| Record name | (Z,Z)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35495-11-5 | |

| Record name | 4,4′-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35495-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodienestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035495115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z,Z)-Dienestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISODIENESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CG6C2N6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of Isodienestrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodienestrol is a synthetic non-steroidal estrogen belonging to the stilbestrol group of compounds. As an isomer of dienestrol, it shares a close structural relationship with other hormonally active synthetic estrogens like diethylstilbestrol. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, making the precise synthesis and rigorous structural elucidation of isomers like this compound a critical aspect of endocrine research and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary experimental protocols and outlining the key analytical techniques for its structural verification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the preparation of its isomer, dienestrol, from a readily available precursor, p-hydroxypropiophenone. The subsequent isomerization of dienestrol yields this compound.

Part 1: Synthesis of Dienestrol via Pinacol Rearrangement

The synthesis of dienestrol from p-hydroxypropiophenone proceeds through a pinacol rearrangement of an intermediate ketyl radical.

Experimental Protocol:

-

Reduction of p-Hydroxypropiophenone: p-Hydroxypropiophenone is reduced to a ketyl radical. This can be achieved using a dissolving metal reduction, for example, with sodium metal in an appropriate solvent like liquid ammonia or an alcohol.

-

Dimerization: The ketyl radicals then dimerize to form a pinacol intermediate, 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol.

-

Pinacol Rearrangement: The pinacol is then subjected to acidic conditions to induce a pinacol rearrangement. This dehydration and rearrangement of the carbon skeleton leads to the formation of dienestrol. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or iodine, with heating.

-

Purification: The crude dienestrol is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.

Logical Relationship of Dienestrol Synthesis:

Caption: Synthetic pathway of Dienestrol.

Part 2: Isomerization of Dienestrol to this compound

This compound is obtained by the isomerization of dienestrol. This process typically involves the conversion of the (E,E)-isomer (dienestrol) to its other geometric isomers, including the (Z,Z)-isomer (this compound).

Experimental Protocol:

-

Isomerization Reaction: Dienestrol is dissolved in a suitable solvent, and a catalytic amount of an isomerization agent, such as iodine, is added. The solution is then exposed to heat or UV light to promote the isomerization. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Separation of Isomers: Upon completion of the reaction, the mixture of isomers is subjected to chromatographic separation to isolate this compound. This can be achieved using column chromatography with a silica gel stationary phase and an appropriate eluent system.

-

Purification: The fractions containing this compound are collected, and the solvent is evaporated to yield the purified product. Further recrystallization may be performed to obtain highly pure this compound.

Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Expected ¹H NMR Spectral Data for Dienestrol (as a reference):

| Assignment | Chemical Shift (ppm) |

| A | 7.458 |

| B | 7.305 |

| C | 5.779 |

| D | 1.974 |

Note: The provided data is for dienestrol and serves as a reference. The spectrum of this compound would show differences in the chemical shifts and coupling constants of the vinylic and allylic protons due to the change in stereochemistry.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the structure of this compound and differentiate it from other isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Mass Spectrum Data for Dienestrol (as a reference):

| m/z | Relative Intensity (%) | Possible Fragment |

| 266.0 | 100.0 | [M]⁺ |

| 251.0 | 50.4 | [M - CH₃]⁺ |

| 237.0 | 35.3 | [M - C₂H₅]⁺ |

| 145.0 | 22.1 | [C₁₀H₉O]⁺ |

| 121.0 | 24.9 | [C₈H₉O]⁺ |

Note: The fragmentation pattern of this compound is expected to be very similar to that of dienestrol due to their isomeric nature. However, subtle differences in fragment ion intensities may be observed.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing further structural information.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Data for Dienestrol (CCDC Deposition Number: 708105): [1]

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution or by other crystallization techniques.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions, providing precise information on bond lengths, bond angles, and overall molecular conformation.

Signaling Pathway of this compound

As a synthetic estrogen, this compound is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), namely ERα and ERβ. The binding of this compound to these receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular function.

Estrogen Receptor Signaling Workflow:

Caption: Estrogen receptor signaling pathway.

Conclusion

The synthesis and structural analysis of this compound are essential for understanding its biological properties and potential applications. This guide has provided a framework for its synthesis from p-hydroxypropiophenone via dienestrol and detailed the key analytical methods for its characterization. While specific experimental data for this compound remains limited in publicly accessible literature, the information provided for its isomer, dienestrol, offers a solid foundation for researchers in this field. Further investigation is warranted to fully elucidate the unique properties of this compound and its interactions with biological systems.

References

Isodienestrol's Interaction with Estrogen Receptors: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodienestrol, the (Z,Z)-isomer of dienestrol, is a synthetic nonsteroidal compound that, unlike its potent estrogenic counterpart, is generally considered to be devoid of estrogenic activity. This guide delves into the core mechanism of action of this compound in the context of estrogen receptors (ERs), providing a detailed examination of its interaction—or lack thereof—with ERα and ERβ. By contrasting the structural and functional characteristics of this compound with the active (E,E)-isomer, dienestrol, we elucidate the critical role of stereochemistry in ligand-receptor binding and subsequent biological response. This document provides quantitative data for dienestrol to serve as a comparative baseline, details relevant experimental protocols for assessing estrogenic activity, and visualizes the pertinent signaling pathways to offer a comprehensive technical resource for researchers in endocrinology, pharmacology, and drug development.

Introduction: The Role of Stereochemistry in Estrogen Receptor Activation

The estrogen receptors, ERα and ERβ, are ligand-activated transcription factors that play a pivotal role in a myriad of physiological processes. The binding of a ligand to the ER's ligand-binding domain (LBD) induces a specific conformational change in the receptor, which is a prerequisite for its dimerization, DNA binding to estrogen response elements (EREs), and the recruitment of co-regulator proteins to modulate gene transcription.

The biological activity of synthetic estrogens, such as those from the stilbestrol family, is highly dependent on their three-dimensional structure. Dienestrol exists as geometric isomers, with the (E,E)-isomer being a potent estrogen receptor agonist. In stark contrast, this compound, the (Z,Z)-isomer, is reported to lack significant estrogenic activity[1]. This stark difference in biological function underscores the high degree of stereochemical selectivity of the estrogen receptor's ligand-binding pocket.

Mechanism of Action: A Tale of Two Isomers

Dienestrol: A Potent Estrogen Receptor Agonist

Dienestrol, a synthetic non-steroidal estrogen, acts as a full agonist at both ERα and ERβ[1][2][3][4]. Its mechanism of action follows the canonical pathway of estrogen signaling:

-

Binding and Conformational Change: Dienestrol's stereochemistry allows it to fit snugly within the hydrophobic ligand-binding pocket of the ER. This binding event induces a critical conformational change in the receptor, leading to the repositioning of Helix 12, a key structural element of the LBD, into an active conformation.

-

Dimerization and Nuclear Translocation: The agonist-induced conformation promotes the dissociation of chaperone proteins and facilitates the formation of stable ER homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers then translocate to the nucleus if they are not already there.

-

DNA Binding and Co-activator Recruitment: In the nucleus, the ER dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The agonist-bound receptor conformation presents a surface that is favorable for the recruitment of co-activator proteins.

-

Gene Transcription: The assembled complex of the ER dimer, co-activators, and other transcription factors initiates or enhances the transcription of estrogen-responsive genes, leading to a physiological response.

This compound: The Inactive Isomer

The primary mechanism of action for this compound is its inability to effectively bind to and activate estrogen receptors. The (Z,Z)-configuration of this compound results in a molecular geometry that is sterically incompatible with the ligand-binding pocket of both ERα and ERβ. This steric hindrance prevents the ligand from adopting the necessary orientation to establish the key interactions required for high-affinity binding and subsequent receptor activation.

Consequently, this compound fails to induce the requisite conformational change in the ER, including the proper positioning of Helix 12. Without this agonist-specific conformation, the receptor remains in an inactive state, unable to efficiently dimerize, bind to EREs, or recruit co-activators. The result is a lack of downstream gene transcription and the absence of an estrogenic response. The stereochemical features of a ligand are thus critical determinants for its binding and biological activity at the estrogen receptor[5][6][7].

Quantitative Data: Dienestrol's Receptor Binding Affinity

To date, quantitative binding data for this compound is largely absent from the scientific literature, which is consistent with its reported inactivity. The following table summarizes the available quantitative data for the active isomer, dienestrol, providing a crucial point of comparison.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) vs. Estradiol | Ki (nM) | EC50 (nM) | Reference(s) |

| Dienestrol | ERα | ~223% | 0.05 | 3.23 | [8][9] |

| ERβ | ~404% | 0.03 | - | [8][9] | |

| This compound | ERα | Not Reported (Considered Inactive) | - | - | [1] |

| ERβ | Not Reported (Considered Inactive) | - | - | [1] |

Experimental Protocols

The characterization of a compound's interaction with estrogen receptors typically involves a combination of in vitro assays. Below are detailed methodologies for two key experiments used to determine the estrogenic or anti-estrogenic potential of a substance like this compound.

Estrogen Receptor Competitive Binding Assay

This assay is designed to measure the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and/or ERβ.

Materials:

-

Rat uterine cytosol (as a source of ERs) or purified recombinant human ERα or ERβ.

-

[³H]-17β-estradiol (radiolabeled ligand).

-

Unlabeled 17β-estradiol (for standard curve).

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Hydroxylapatite (HAP) slurry to separate bound from free ligand.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation of Cytosol/Receptor: Prepare rat uterine cytosol from ovariectomized rats or use a purified recombinant ER preparation[10].

-

Assay Setup: In assay tubes, combine a fixed amount of ER preparation and a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM)[10].

-

Competition: Add increasing concentrations of the unlabeled test compound (or unlabeled 17β-estradiol for the standard curve) to the tubes.

-

Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium[11].

-

Separation: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Wash the HAP pellets to remove unbound radioligand.

-

Quantification: Elute the bound radioligand from the HAP and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The RBA is then calculated relative to the IC50 of unlabeled 17β-estradiol.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce the transcription of a reporter gene under the control of an estrogen-responsive promoter.

Objective: To determine if a test compound acts as an agonist or antagonist of the estrogen receptor.

Materials:

-

A suitable mammalian cell line that expresses ERα and/or ERβ (e.g., MCF-7, T47D)[12].

-

A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or green fluorescent protein (GFP))[12][13].

-

Cell culture medium and reagents.

-

Test compound (e.g., this compound).

-

Control agonist (e.g., 17β-estradiol) and antagonist (e.g., ICI 182,780).

-

Luminometer or fluorescence plate reader.

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line in appropriate conditions. If the cell line is not stably transfected, transiently transfect the cells with the ERE-reporter plasmid.

-

Cell Plating: Plate the cells in a multi-well plate (e.g., 96-well) and allow them to attach.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include appropriate controls: vehicle control, a known ER agonist, and for antagonist testing, the agonist plus the test compound.

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation of the reporter protein (e.g., 24-48 hours).

-

Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP) using the appropriate instrument.

-

Data Analysis: For agonist activity, plot the reporter activity against the log of the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonist activity, determine the ability of the test compound to inhibit the response induced by a known agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1. Comparative signaling pathways of Dienestrol and this compound.

Figure 2. Workflow for an Estrogen Receptor Competitive Binding Assay.

Figure 3. Workflow for an Estrogen-Responsive Reporter Gene Assay.

Conclusion

The case of this compound provides a compelling illustration of the stringent structural requirements for ligand activation of estrogen receptors. Its inactivity, stemming from its (Z,Z)-stereochemistry, prevents it from effectively binding to the ER and initiating the cascade of events that lead to an estrogenic response. This stands in stark contrast to its (E,E)-isomer, dienestrol, a potent ER agonist. For researchers and drug development professionals, understanding these structure-activity relationships is fundamental. The detailed experimental protocols and visualized pathways provided herein offer a robust framework for the continued investigation of compounds that interact with the estrogen signaling system, aiding in the identification of novel therapeutics and the assessment of potential endocrine-disrupting chemicals.

References

- 1. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Dienestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 5. Estrogen receptor stereochemistry: ligand binding orientation and influence on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen receptor stereochemistry: receptor binding and hormonal responses [diethylstilbestrol.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Dienestrol - Wikipedia [en.wikipedia.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Isodienestrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodienestrol is a synthetic, non-steroidal estrogen belonging to the stilbestrol group of compounds. As an isomer of dienestrol, it is of significant interest to researchers in the fields of endocrinology, oncology, and pharmaceutical development due to its potential biological activities. A thorough understanding of its chemical properties and stability profile is paramount for its accurate handling, formulation, and interpretation of experimental results. This technical guide provides a comprehensive overview of the core chemical attributes of this compound, its stability under various stress conditions, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, with the IUPAC name 4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol, is a geometric isomer of dienestrol.[1] Its fundamental chemical properties are summarized in the table below. While experimental data for this compound is limited in some areas, data for the closely related compound dienestrol is included for comparative purposes and is clearly noted.

| Property | Value | Source |

| IUPAC Name | 4-[(2Z,4Z)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | [2] |

| Synonyms | (Z,Z)-Dienestrol, beta-Dienestrol | |

| CAS Number | 35495-11-5 | [1] |

| Molecular Formula | C₁₈H₁₈O₂ | [2] |

| Molecular Weight | 266.33 g/mol | [2] |

| Melting Point | 179 °C (for this compound) | [3] |

| pKa (Predicted) | 9.21 ± 0.15 (for Dienestrol) | [4] |

| Water Solubility | 3 mg/L at 37 °C (for Dienestrol) | [2] |

| Organic Solvent Solubility | Dienestrol: - Freely soluble in alcohol, methanol, ether, acetone, propylene glycol - Soluble in chloroform - Slightly soluble in DMSO, Ethyl Acetate - 53 mg/mL in DMSO - 53 mg/mL in Ethanol | [2][4][5] |

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. While specific stability data for this compound is not extensively available, general characteristics can be inferred from its structural class and data on related compounds like dienestrol.

3.1 Sensitivity to Light (Photostability)

Stilbene derivatives are often susceptible to photodegradation. Dienestrol is reported to be sensitive to light.[6] Therefore, it is crucial to protect this compound from light during storage and handling to prevent the formation of photodegradation products.

3.2 Thermal Stability

3.3 pH Stability (Hydrolytic Stability)

The stability of this compound in aqueous solutions at different pH values has not been extensively reported. As a phenolic compound, its stability may be influenced by pH. Hydrolysis studies under acidic, neutral, and basic conditions are essential to understand its degradation in aqueous formulations.

3.4 Oxidative Stability

The presence of phenolic hydroxyl groups and a conjugated diene system in this compound suggests potential susceptibility to oxidation. Exposure to oxidizing agents, such as peroxides, could lead to the formation of various degradation products.

Experimental Protocols

The following sections outline detailed methodologies for the determination of key chemical properties and the stability profile of this compound. These protocols are based on established pharmaceutical analysis techniques and can be adapted for specific laboratory settings.

4.1 Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

-

Preparation of Solutions: Prepare a series of buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method.

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

4.2 Determination of pKa

The pKa of a compound can be determined using various techniques, including potentiometric titration and UV-Vis spectrophotometry.

-

Potentiometric Titration:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent (e.g., methanol/water mixture) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

-

-

UV-Vis Spectrophotometry:

-

Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in buffers of varying pH.

-

Spectral Analysis: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify wavelengths where the absorbance of the ionized and non-ionized forms of the molecule differ significantly. The pKa can be calculated by plotting absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.

-

4.3 Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8][9][10] A stability-indicating analytical method, such as HPLC, should be used to monitor the degradation.

-

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

-

Detailed Protocols:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Incubate at 60°C for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a specified period.

-

Thermal Degradation: Place solid this compound in a temperature-controlled oven at 80°C. Analyze samples at various time points.

-

Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

4.4 Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the analysis of this compound and its degradation products.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

This compound, as a synthetic estrogen, is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The binding of this compound to these receptors can initiate a cascade of molecular events, leading to changes in gene expression and cellular function.

-

Estrogen Receptor Signaling Pathway

Caption: Simplified diagram of the classical estrogen receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of this compound. While specific experimental data for this compound is limited, the information on its isomer, dienestrol, and related stilbene estrogens offers valuable insights. The provided experimental protocols serve as a starting point for researchers to rigorously characterize this compound, which is essential for its potential development as a therapeutic agent or its use as a research tool. Further studies are warranted to fully elucidate its degradation pathways and confirm its physicochemical properties.

References

- 1. Development and validation of a specific-stability indicating liquid chromatography method for quantitative analysis of pterostilbene: application in food and pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DIENESTROL CAS#: 84-17-3 [m.chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Page loading... [guidechem.com]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpp.com [ijrpp.com]

Isodienestrol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodienestrol, systematically known as (Z,Z)-3,4-bis(4-hydroxyphenyl)-2,4-hexadiene, is a stereoisomer of dienestrol, a synthetic nonsteroidal estrogen. Its history is intrinsically linked to the pioneering work on synthetic estrogens in the 1930s by Sir Edward Charles Dodds and his collaborators.[1][2][3] While its sibling isomer, (E,E)-dienestrol, proved to be a potent estrogenic compound, this compound has been historically characterized by its significantly lower, or even absent, estrogenic activity. This technical guide provides an in-depth exploration of the discovery, historical context, synthesis, and biological evaluation of this compound, tailored for a scientific audience.

Historical Context and Discovery

The journey to understanding this compound begins with the broader search for synthetic estrogens in the early 20th century. In 1938, the research group led by E.C. Dodds and Robert Robinson synthesized a series of stilbene and diphenylethane derivatives, leading to the discovery of the highly potent synthetic estrogen, diethylstilbestrol (DES).[1][2][3] This breakthrough demonstrated that non-steroidal compounds could mimic the effects of natural estrogens.

Dienestrol emerged from this wave of research as a close structural analog of DES. It was introduced for medical use in the United States in 1947 by Schering under the trade name Synestrol and in France in 1948 as Cycladiene.[4] The commercial synthesis of dienestrol typically results in a mixture of geometric isomers, with the (E,E)-isomer being the pharmacologically active component. This compound, the (Z,Z)-isomer, was identified as a constituent or a potential byproduct of these synthetic routes. The critical distinction in the spatial arrangement of the phenyl groups around the double bonds dictates the profound difference in their biological activities.

Synthesis of Dienestrol Isomers

The synthesis of dienestrol isomers generally proceeds through a two-step process: a pinacol coupling reaction followed by dehydration.

Experimental Protocol: General Synthesis of the Diol Precursor

A common starting material for the synthesis of the dienestrol backbone is a 4-alkoxypropiophenone, such as 4-acetoxypropiophenone or 4-methoxypropiophenone. The key step involves the reductive coupling of two molecules of the propiophenone derivative to form a vicinal diol, 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. This is typically achieved through a pinacol coupling reaction using a reducing agent like magnesium.

Materials:

-

4-alkoxypropiophenone (e.g., 4-methoxypropiophenone)

-

Magnesium turnings

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Proton source (e.g., water, dilute acid)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the 4-alkoxypropiophenone is dissolved in the anhydrous solvent.

-

Magnesium turnings are added to the solution.

-

The reaction is initiated, often with gentle heating or the addition of an initiator like iodine.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by a suitable technique like thin-layer chromatography.

-

Upon completion, the reaction is quenched by the careful addition of a proton source (e.g., an aqueous solution of ammonium chloride or dilute hydrochloric acid).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 3,4-bis(4-alkoxyphenyl)hexane-3,4-diol.

-

The crude diol can be purified by recrystallization or chromatography.

Dehydration to Dienestrol Isomers

The subsequent dehydration of the diol precursor yields a mixture of the (E,E), (E,Z), and (Z,Z) isomers of dienestrol. The stereochemical outcome of this elimination reaction is influenced by the reaction conditions, including the dehydrating agent and temperature.

Dehydrating Agents:

-

Acetyl chloride in acetic anhydride

-

Potassium hydrogen sulfate

Procedure (General):

-

The purified 3,4-bis(4-alkoxyphenyl)hexane-3,4-diol is treated with a dehydrating agent.

-

The reaction is typically heated to drive the elimination.

-

After the reaction is complete, the mixture is worked up to remove the dehydrating agent and byproducts.

-

The resulting mixture of dienestrol isomers can be subjected to demethylation (if starting from methoxy-substituted propiophenone) using reagents like hydrobromic acid or a strong nucleophile like sodium thioethoxide to yield the final dihydroxylated products.

Stereoselective Synthesis and Separation of this compound

The stereoselective synthesis of the (Z,Z)-isomer (this compound) is challenging. Modern synthetic methods, such as those employing specific catalysts or reaction conditions, can favor the formation of one isomer over others. For instance, certain Wittig-type reactions or metal-catalyzed cross-coupling reactions can provide higher stereoselectivity.

Separation of the different dienestrol isomers can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful method for separating stereoisomers.[5][6][7][8]

Biological Activity and Mechanism of Action

The biological activity of dienestrol isomers is critically dependent on their stereochemistry.

Estrogenic Activity

-

(E,E)-Dienestrol: This isomer is a potent estrogen receptor agonist.[4] It binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4] Its estrogenic effects are mediated through the classical estrogen signaling pathway.

-

(Z,Z)-Dienestrol (this compound): In stark contrast, this compound is reported to have little to no estrogenic activity. This is attributed to its three-dimensional shape, which does not allow for effective binding to the ligand-binding pocket of the estrogen receptors. The steric hindrance caused by the cis configuration of the phenyl groups prevents the molecule from adopting the necessary conformation to activate the receptor.

Quantitative Data: Estrogen Receptor Binding Affinity

The relative binding affinity (RBA) of a compound for the estrogen receptor is a key measure of its potential estrogenic activity. It is typically determined through a competitive binding assay where the test compound competes with radiolabeled estradiol for binding to the receptor.

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) vs. Estradiol (RBA = 100) | Reference |

| (E,E)-Dienestrol | ERα | ~223% | [4] |

| (E,E)-Dienestrol | ERβ | ~404% | [4] |

| Diethylstilbestrol (DES) | Nuclear ER | ~245% | [9] |

| This compound ((Z,Z)-Dienestrol) | ER | Negligible | General Scientific Consensus |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This in vitro assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor.[10][11][12]

Materials:

-

Rat uterine cytosol preparation (source of estrogen receptors)

-

[³H]-17β-estradiol

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite slurry (for separating bound from free radioligand)

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled estradiol and the test compound in the assay buffer.

-

Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-E₂, and varying concentrations of either unlabeled estradiol or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Equilibrium: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add cold hydroxylapatite slurry to each tube to adsorb the receptor-ligand complexes. Wash the slurry to remove unbound radioligand.

-

Quantification: Add scintillation fluid to the washed hydroxylapatite pellets and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-E₂ bound versus the log concentration of the competitor. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂) is determined. The relative binding affinity (RBA) is calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

Experimental Protocol: Uterotrophic Assay

This in vivo assay assesses the estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.[1][13][14][15][16]

Materials:

-

Immature female rats (e.g., 21-25 days old)

-

Test compound (this compound)

-

Positive control (e.g., 17β-estradiol or (E,E)-dienestrol)

-

Vehicle (e.g., corn oil)

-

Analytical balance

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for a few days.

-

Dosing: Administer the test compound, positive control, or vehicle to the animals daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection.

-

Necropsy: On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

-

Uterine Weight Measurement: Weigh the uteri (wet weight). The uteri can also be blotted to obtain a "blotted weight."

-

Data Analysis: Compare the mean uterine weights of the test compound group to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Signaling Pathways and Logical Relationships

The biological effects of estrogens are primarily mediated through their interaction with nuclear estrogen receptors (ERα and ERβ). The following diagrams illustrate the general estrogen signaling pathway and the logical relationship leading to the divergent activities of dienestrol isomers.

Caption: Generalized Estrogen Signaling Pathway.

Caption: Isomer-Activity Relationship of Dienestrol.

Conclusion

This compound serves as a compelling case study in the structure-activity relationship of synthetic estrogens. Its discovery, intertwined with that of its potent (E,E)-isomer, highlights the critical role of stereochemistry in determining pharmacological activity. While (E,E)-dienestrol found clinical application due to its high affinity for estrogen receptors, this compound remains a largely inactive compound. For researchers in drug development, the story of this compound underscores the importance of stereoselective synthesis and the detailed characterization of all isomers of a pharmacologically active molecule. Further investigation into the subtle interactions, or lack thereof, between this compound and the estrogen receptor could still provide valuable insights into the structural requirements for ligand binding and receptor activation.

References

- 1. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Edward Charles Dodds (1899-1973) | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. A sinister side to a synthetic sex hormone | Feature | RSC Education [edu.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. scilit.com [scilit.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. epa.gov [epa.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. pharmatest.com [pharmatest.com]

- 15. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. urosphere.com [urosphere.com]

Isodienestrol Metabolism and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodienestrol, a synthetic non-steroidal estrogen, belongs to the stilbene family, which includes compounds like diethylstilbestrol (DES), dienestrol, and hexestrol. While specific research on the metabolism and degradation of this compound is limited, this guide provides an in-depth overview of its predicted metabolic pathways based on the well-documented biotransformation of structurally similar compounds. This document outlines the probable enzymatic reactions involved in both Phase I and Phase II metabolism, details hypothetical experimental protocols for their investigation, and presents potential degradation pathways. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this compound and related compounds.

Introduction

This compound is a synthetic estrogen with a stilbene backbone, a chemical structure it shares with other potent estrogens such as diethylstilbestrol (DES), dienestrol, and hexestrol. The metabolism of these related compounds has been studied more extensively, revealing common pathways of biotransformation that are crucial for their pharmacological activity and toxicological profiles. Understanding the metabolism and degradation of this compound is essential for predicting its efficacy, safety, and environmental fate.

This technical guide synthesizes the known metabolic pathways of structurally analogous stilbene estrogens to propose the most likely metabolic fate of this compound. It covers predicted Phase I and Phase II metabolic reactions, potential degradation products, and detailed experimental methodologies for their study.

Predicted Metabolism of this compound

The metabolism of xenobiotics like this compound primarily occurs in the liver and is broadly categorized into Phase I and Phase II reactions.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1][2]

Phase I Metabolism

Phase I metabolism of stilbene estrogens is predominantly mediated by the cytochrome P450 (CYP) family of enzymes.[3][4] The primary reactions are expected to be hydroxylation and oxidation.

-

Hydroxylation: Aromatic hydroxylation is a common metabolic pathway for compounds with phenyl rings. For this compound, it is predicted that hydroxyl groups can be added to the aromatic rings, leading to the formation of catechol and other hydroxylated metabolites. This is analogous to the metabolism of hexestrol, which is metabolized to 3'-hydroxyhexestrol.[5] The formation of catechol estrogens can be a critical step leading to the generation of reactive quinone intermediates, which have been implicated in the carcinogenicity of compounds like hexestrol.[5][6]

-

Oxidation: The ethyl groups of this compound can also be a target for oxidation, potentially leading to the formation of hydroxylated derivatives.

Phase II Metabolism

Following Phase I reactions, or for the parent compound if it possesses suitable functional groups, Phase II conjugation reactions occur.[7][8][9] For this compound and its hydroxylated metabolites, the primary conjugation pathways are predicted to be:

-

Glucuronidation: This is the most common Phase II reaction, where a glucuronic acid moiety is attached to a hydroxyl group. Dienestrol, a metabolite of DES, is known to be excreted as a glucuronide conjugate in rabbits.[10][11]

-

Sulfation: Sulfotransferases can catalyze the transfer of a sulfonate group to hydroxyl moieties.

These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for renal or biliary excretion.

Proposed Metabolic Pathways

Based on the metabolism of related stilbene estrogens, a putative metabolic pathway for this compound is proposed.

Caption: Proposed metabolic pathway of this compound.

Quantitative Data on Related Stilbene Estrogen Metabolites

While no quantitative data for this compound metabolism is currently available, the following table summarizes key metabolites identified for structurally similar compounds. This information can guide the search for and quantification of potential this compound metabolites.

| Parent Compound | Key Metabolite(s) | Species/System | Reference |

| Diethylstilbestrol (DES) | Dienestrol, Dienestrol-beta-D-glucuronide, Omega-hydroxy-dienestrol | Primates, Mice, Rabbits | [10][11] |

| Hexestrol | 3'-Hydroxyhexestrol, 3'-Methoxyhexestrol, 1-Hydroxyhexestrol | Male Syrian Hamsters, Rat Liver Microsomes | [5] |

| Dienestrol | Dienestrol-beta-D-glucuronide | Rabbits | [10][11] |

Experimental Protocols for Studying this compound Metabolism

The following outlines a hypothetical, detailed experimental protocol for investigating the in vitro metabolism of this compound using liver microsomes. This protocol is based on methodologies commonly used for studying the metabolism of xenobiotics.

In Vitro Metabolism of this compound using Liver Microsomes

Objective: To identify and characterize the metabolites of this compound formed by liver microsomal enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Reference standards for potential metabolites (if available)

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

This compound (final concentration, e.g., 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO)

-

Liver microsomes (final concentration, e.g., 0.5-1.0 mg/mL)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Include control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without this compound (to identify background peaks).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.

-

-

Analytical Methodology:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Monitor the eluent at a wavelength determined by the UV spectrum of this compound.

-

This method can be used for initial screening and quantification if reference standards are available.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Utilize a similar chromatographic setup as HPLC.

-

Couple the HPLC to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential metabolites.

-

Use full scan mode to identify the molecular weights of potential metabolites and product ion scan mode to obtain fragmentation patterns for structural elucidation.[12][13][14]

-

-

Caption: Workflow for an in vitro metabolism study.

Predicted Degradation Pathways

The degradation of this compound in environmental or physiological systems outside of enzymatic metabolism is likely to be influenced by factors such as pH, light, and oxidizing agents.

-

Hydrolysis: Under acidic or basic conditions, the ether linkages, if present in metabolites, could be susceptible to hydrolysis.

-

Photodegradation: Exposure to UV light could lead to isomerization or cleavage of the molecule, a known degradation pathway for some stilbene compounds.

-

Oxidative Degradation: The presence of reactive oxygen species can lead to the formation of various oxidation products.

Analytical techniques such as GC-MS and LC-MS/MS are crucial for the identification and structural elucidation of these degradation products.[15][16][17][18][19]

Conclusion and Future Directions

To fully elucidate the metabolic fate of this compound, the following research is recommended:

-

In vitro metabolism studies using human and animal liver microsomes, S9 fractions, and hepatocytes to identify metabolites and the specific enzymes involved.

-

In vivo studies in animal models to understand the pharmacokinetic profile, major circulating metabolites, and routes of excretion.

-

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic) to identify potential degradation products.

-

Development and validation of sensitive analytical methods (e.g., LC-MS/MS) for the quantification of this compound and its metabolites in biological and environmental matrices.

A thorough understanding of this compound's metabolism and degradation is paramount for a comprehensive assessment of its safety and efficacy, and for predicting its environmental impact. The methodologies and predictive pathways outlined in this guide provide a solid foundation for initiating such investigations.

References

- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. openanesthesia.org [openanesthesia.org]

- 5. Carcinogenicity and metabolic activation of hexestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Drug metabolism Phase II reaction | PPTX [slideshare.net]

- 9. Phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dienestrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijprajournal.com [ijprajournal.com]

- 14. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 15. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Isodienestrol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Isodienestrol in various matrices. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are outlined below, accompanied by sample preparation techniques and performance data.

Introduction

This compound is a synthetic nonsteroidal estrogen that has been used in pharmaceutical applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug formulation development, and monitoring in biological and environmental samples. This document details validated analytical methods for its determination.

Analytical Methods

A summary of the performance of the described analytical methods for this compound quantification is presented in Table 1. It is important to note that while specific validated methods for this compound are not widely published, the following protocols are based on established methods for the closely related compound, Dienestrol, and other structurally similar analytes. The quantitative data presented is representative of the expected performance of these methods.

Table 1: Summary of Quantitative Data for this compound Analytical Methods

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Linearity Range | 1 - 100 µg/mL | 0.5 - 50 ng/mL | 0.05 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 ng/mL | 0.02 ng/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL | 0.05 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |

| Precision (%RSD) | < 5% | < 15% | < 5% |

Note: The data in this table is illustrative and based on methods for structurally related compounds. Actual performance may vary and requires method validation.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices (Plasma/Urine)

A generic sample preparation workflow is essential for isolating this compound from complex biological matrices prior to instrumental analysis.

Caption: General workflow for this compound extraction.

Protocol:

-

To 1.0 mL of plasma or urine sample, add a known concentration of an appropriate internal standard (e.g., deuterated this compound).

-

Add 2.0 mL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 230 nm

Protocol:

-

Prepare standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

-

Prepare the sample as described in the sample preparation protocol or by dissolving the pharmaceutical formulation in the mobile phase.

-

Inject the standards and samples onto the HPLC system.

-

Quantify this compound by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the determination of this compound in complex matrices such as animal feed or biological samples. Derivatization is typically required to improve the volatility and thermal stability of the analyte. A validated method for the related compound dienestrol in bovine urine reported a detection capability of 0.15 µg/L[1].

Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

GC-MS Conditions:

-

Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp to 280°C at 10°C/min

-

Hold at 280°C for 5 min

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method for the quantification of this compound in biological fluids at very low concentrations.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 20% B

-

6.1-8 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Ion Spray Voltage: -4500 V

-

Temperature: 550°C

-

Collision Gas: Nitrogen

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

This compound Signaling Pathway

This compound, as a synthetic estrogen, is expected to exert its biological effects primarily through interaction with estrogen receptors (ERs), leading to the modulation of gene expression.

Caption: this compound's genomic signaling pathway.

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Analysis of Isodienestrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodienestrol, with the chemical formula C₁₈H₁₈O₂, is a synthetic non-steroidal estrogen.[1] As the (Z,Z)-isomer of dienestrol, its geometric configuration plays a crucial role in its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document provides a comprehensive guide to the NMR analysis of this compound, including sample preparation, data acquisition protocols, and interpretation of spectral data. Given the limited availability of published experimental NMR data for this compound, this note also presents predicted ¹H and ¹³C NMR chemical shifts to aid in its characterization.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and stereochemical considerations of the (Z,Z)-stilbene core.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| -OH | 4.5 - 5.5 | br s | - |

| Ar-H (ortho to -OH) | 6.7 - 6.9 | d | ~8.5 |

| Ar-H (meta to -OH) | 7.0 - 7.2 | d | ~8.5 |

| =CH- | 6.4 - 6.6 | q | ~7.0 |

| -CH₃ | 1.6 - 1.8 | d | ~7.0 |

Predicted in CDCl₃ or Acetone-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| Ar-C (C-OH) | 154 - 156 |

| Ar-C (quaternary) | 130 - 132 |

| Ar-CH | 128 - 130 |

| Ar-CH | 115 - 117 |

| C=C | 138 - 140 |

| =CH- | 125 - 127 |

| -CH₃ | 13 - 15 |

Predicted in CDCl₃ or Acetone-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

Sample Preparation

A standard protocol for preparing a small molecule like this compound for NMR analysis is as follows:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Commonly used solvents for small molecules include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

NMR Data Acquisition

The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16, depending on sample concentration.

-

¹³C NMR Spectroscopy:

-

Spectrometer: A high-field spectrometer will reduce acquisition time due to the low natural abundance of ¹³C.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: 200-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration and spectrometer sensitivity.

-

2D NMR Spectroscopy (for full structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly between the vinylic and methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Logical Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the NMR analysis of this compound and a signaling pathway for data interpretation.

References

Isodienestrol in Animal Models: A Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Isodienestrol and its closely related compound, Dienestrol, in animal models. Due to the limited availability of specific data on this compound, this guide heavily references Dienestrol, a synthetic non-steroidal estrogen with a similar structure and mechanism of action.

Data Summary

The following tables summarize the available quantitative data for Dienestrol administration in animal models.

Toxicological Data

| Compound | Animal Model | Route of Administration | Parameter | Value | Reference |

| Dienestrol | Rat | Oral | Acute LD50 | 1.8229 mol/kg | [1] |

Dosage and Effects in Rats (Oral Administration)

| Dosage (µg/kg bw/day) | Vehicle | Study Duration | Observed Effects in Male Offspring | Reference |

| 0.75, 1.5, 3.12, 6.25 | Sunflower Oil | Gestation Day 6 to Postnatal Day 21 | Reduction of sperm motility and viability, increase in abnormal sperm morphology, dose-dependent prostatitis. | [2][3] |

| 12.5 | Sunflower Oil | Gestation Day 6 to Postnatal Day 21 | Miscarriages in dams. Reduction of sperm motility and viability, increase in abnormal sperm morphology, dose-dependent prostatitis in male offspring. | [2][3] |

| 50, 75 | Sunflower Oil | Gestation Day 6 to Postnatal Day 21 | Abortions in dams. | [2][3] |

Experimental Protocols

Oral Administration of Dienestrol in Rats

This protocol is adapted from the study by Schreiber et al. (2019).[2][3]

Objective: To assess the reproductive toxicity of Dienestrol in the male offspring of rats following maternal oral exposure.

Materials:

-

Dienestrol (purity ≥95%)

-

Sunflower oil (vehicle)

-

Ethanol (for initial dissolution)

-

Oral gavage needles (appropriate size for rats)

-

Syringes

-

Animal balance

Procedure:

-

Animal Model: Mature female and male Sprague-Dawley rats.

-

Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to standard rodent chow and water.

-

Mating: Mate female rats with males. The day of sperm detection in a vaginal smear is considered gestation day (GD) 0.

-

Dose Preparation:

-

Dissolve Dienestrol in absolute ethanol.

-

Dilute the ethanol solution with sunflower oil to achieve the final desired concentrations (e.g., 0.75, 1.5, 3.12, 6.25, 12.5, 50, and 75 µg/kg body weight/day). The final volume for administration should be 1 ml/400 g of body weight.[2]

-

Prepare a vehicle control group receiving only sunflower oil with a trace amount of ethanol.

-

-

Administration:

-

From GD 6 to postnatal day (PND) 21, administer the prepared Dienestrol solutions or vehicle control to the pregnant and lactating dams once daily via oral gavage.

-

-

Monitoring:

-

Monitor the dams daily for clinical signs of toxicity, including abortion or miscarriage.

-

After birth, monitor the pups for any developmental abnormalities.

-

-

Endpoint Analysis (in male offspring at PND 90):

-

Body and organ weights (e.g., liver, testes, epididymis, seminal vesicles, prostate).

-

Anogenital distance (AGD).

-

Sperm parameters (motility, viability, morphology, and count).

-

Histopathological examination of reproductive organs.

-

Subcutaneous Administration of Diethylstilbestrol (DES) in Mice (as a proxy for this compound/Dienestrol)

This protocol is adapted from a study by Mori et al. (2023) using the closely related compound Diethylstilbestrol (DES).[4]

Objective: To investigate the long-term effects of neonatal exposure to a synthetic estrogen.

Materials:

-

Diethylstilbestrol (DES)

-

Corn oil (vehicle)

-

Syringes (e.g., 1 ml)

-

Needles (e.g., 27-gauge)

-

Animal balance

Procedure:

-

Animal Model: Neonatal mice.

-

Housing: House the dam and pups in a standard environment with controlled temperature, humidity, and light cycle.

-

Dose Preparation:

-

Dissolve DES in corn oil to achieve the desired concentration (e.g., 0.1 mg/mL).

-

-

Administration:

-

From the day of birth (day 0) to day 4, administer DES solution or vehicle control via subcutaneous injection.

-

The injection volume should be adjusted based on the daily body weight of the pups (e.g., 30-80 µL to deliver a dose of 3 µg/g or 3 µ g/pup ).[4]

-

The injection site is typically in the loose skin over the back or neck.

-

-

Post-Administration Procedures:

-

At an appropriate age (e.g., day 56), perform ovariectomy to eliminate the influence of endogenous estrogen.[4]

-

-

Endpoint Analysis:

-

At the desired time point (e.g., 70 days after birth), sacrifice the mice and collect tissues of interest (e.g., vagina) for analysis (e.g., histology, gene expression).

-

Visualizations

Experimental Workflow for Oral Administration Study

Caption: Workflow for the oral administration of Dienestrol to rats.

Experimental Workflow for Subcutaneous Administration Study

Caption: Workflow for subcutaneous administration of DES to neonatal mice.

Estrogen Receptor Signaling Pathway

Dienestrol, as an estrogen receptor agonist, is expected to activate the estrogen signaling pathway. This pathway has both genomic and non-genomic effects.

Caption: Simplified diagram of the estrogen receptor signaling pathway activated by Dienestrol.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oral exposure of rats to dienestrol during gestation and lactation: Effects on the reproductive system of male offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neonatal administration of synthetic estrogen, diethylstilbestrol to mice up-regulates inflammatory Cxclchemokines located in the 5qE1 region in the vaginal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Isodienestrol Solubility Challenges In Vitro